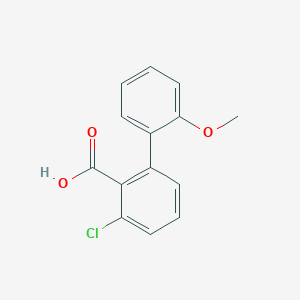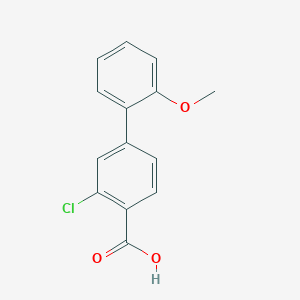
6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2-methoxyphenyl)benzoic acid (6-MPCA) is a versatile compound commonly used in synthetic organic chemistry for a variety of purposes. It is a white crystalline solid with a melting point of 138-140°C and a boiling point of 274-276°C. 6-MPCA is a versatile building block for the synthesis of various substances, including pharmaceuticals, dyes, and other organic compounds. 6-MPCA is a common precursor for the synthesis of substituted benzoic acids, phenols, and other aromatic compounds.
Mécanisme D'action
6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% acts as a reagent in the synthesis of various derivatives of benzoic acid, phenols, and other aromatic compounds. It is a versatile building block for the synthesis of various substances, including pharmaceuticals, dyes, and other organic compounds. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride results in the formation of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and sodium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C.
Biochemical and Physiological Effects
6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has not been found to have any direct biochemical or physiological effects. It is used as a reagent in the synthesis of various derivatives of benzoic acid, phenols, and other aromatic compounds. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride results in the formation of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and sodium chloride.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in the laboratory has several advantages. It is a versatile building block for the synthesis of various substances, including pharmaceuticals, dyes, and other organic compounds. It is also relatively inexpensive and readily available. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C, making it suitable for laboratory experiments.
There are also some limitations to the use of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in the laboratory. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C, which may not be suitable for all experiments. In addition, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% is a white crystalline solid with a melting point of 138-140°C and a boiling point of 274-276°C, which may make it difficult to handle in some experiments.
Orientations Futures
The use of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of various derivatives of benzoic acid, phenols, and other aromatic compounds. It can also be used in the synthesis of various pharmaceuticals, such as cefotaxime, cefuroxime, and cefamandole. In addition, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can be used in the synthesis of dyes and other organic compounds. 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can also be used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Finally, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can be used in the synthesis of various materials, such as coatings, adhesives, and catalysts.
Méthodes De Synthèse
6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% is typically synthesized through a reaction between benzene and chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and sodium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C.
Applications De Recherche Scientifique
6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of dyes and pharmaceuticals. It has also been used as a reagent for the preparation of substituted benzoic acids, phenols, and other aromatic compounds. 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of various derivatives of benzoic acid, such as 2-methoxy-4-chlorobenzoic acid, 4-chloro-2-methoxybenzoic acid, and 4-chloro-2-methoxy-5-nitrobenzoic acid. In addition, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as cefotaxime, cefuroxime, and cefamandole.
Propriétés
IUPAC Name |
2-chloro-6-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQONRXTZZATYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689140 |
Source


|
| Record name | 3-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-15-7 |
Source


|
| Record name | 3-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














